molecular formula C6H6ClNO3S B13611450 1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonylchloride

1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonylchloride

Katalognummer: B13611450
Molekulargewicht: 207.64 g/mol
InChI-Schlüssel: BSELUTHFXPUXHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonylchloride is a chemical compound that belongs to the class of pyridine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonylchloride typically involves the following steps:

    Starting Material: The synthesis begins with 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

    Sulfonylation: The carboxylic acid group is converted to a sulfonyl chloride group using reagents such as thionyl chloride (SOCl₂) or chlorosulfonic acid (HSO₃Cl).

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The temperature is maintained at a moderate level to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonylchloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Hydrolysis: The reaction is carried out in aqueous medium, often under acidic or basic conditions to facilitate the hydrolysis process.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Sulfonic Acids: Formed by oxidation or hydrolysis.

Wissenschaftliche Forschungsanwendungen

1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonylchloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Wirkmechanismus

The mechanism of action of 1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonylchloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophilic species. This reactivity is exploited in various chemical transformations and applications.

Molecular Targets and Pathways

    Enzyme Inhibition: The compound can inhibit enzymes by reacting with nucleophilic residues (e.g., serine, cysteine) in the active site, leading to enzyme inactivation.

    Signal Transduction: In biological systems, it may interfere with signal transduction pathways by modifying key signaling molecules.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonylchloride can be compared with other similar compounds, such as:

    1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group. It has different reactivity and applications.

    1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonic acid: Formed by hydrolysis of the sulfonyl chloride group. It is less reactive but still useful in various applications.

    6-Oxo-1,6-dihydropyridine derivatives: A broad class of compounds with varying substituents that influence their chemical properties and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, biochemical research, and industrial applications. Further research into its properties and applications may uncover new and exciting uses for this compound.

Eigenschaften

Molekularformel

C6H6ClNO3S

Molekulargewicht

207.64 g/mol

IUPAC-Name

1-methyl-6-oxopyridine-3-sulfonyl chloride

InChI

InChI=1S/C6H6ClNO3S/c1-8-4-5(12(7,10)11)2-3-6(8)9/h2-4H,1H3

InChI-Schlüssel

BSELUTHFXPUXHI-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C=CC1=O)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.